molecular formula C₂₁H₂₄ClNO₃ B1142047 endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride CAS No. 63516-30-3

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Cat. No. B1142047
CAS RN: 63516-30-3
M. Wt: 373.87
InChI Key:
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Description

Synthesis Analysis

The synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their corresponding N-endo-methyl quaternary derivatives was explored through methods involving NMR spectroscopy and X-ray diffraction. These processes highlighted the preferred conformation in CDCl3 solution and identified methylation occurring from the endo position (Izquierdo et al., 1991).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as endo- and exo-2,3-dimethoxy-N-[8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]-benzamide hydrochloride, have been determined using single-crystal X-ray diffraction techniques. These studies offer insights into the conformational preferences and structural distinctions between the endo and exo compounds, contributing to a better understanding of their chemical behavior (Collin, Evrard, & Durant, 1986).

Chemical Reactions and Properties

Investigations into the chemical reactivity of this compound class have shown a range of interactions, such as phosphorylation reactions, which elucidate the compound's ability to undergo various chemical transformations. These studies are critical for understanding the compound's functionality and potential reactivity in different chemical contexts (Sousa et al., 2010).

Scientific Research Applications

Serotonin Receptor Agonism

  • Suzuki et al. (2001) synthesized a series of compounds including one that exhibited potent serotonin 5-HT4 receptor agonistic activity, enhancing gastrointestinal motility without unfavorable effects typical of non-selective serotonin 5-HT4 receptor agonists (Suzuki et al., 2001).

Pharmacological Applications

  • Longobardi et al. (1979) developed amides derived from a similar compound, showing strong antiarrhythmic and local anesthetic activity (Longobardi et al., 1979).
  • Pitsikas and Borsini (1996) studied itasetron, a compound similar to the one , for its effects on age-related memory degeneration in rodents (Pitsikas & Borsini, 1996).

Structural and Conformational Studies

  • Collin et al. (1986) conducted crystal structure analyses of related compounds, providing insights into their molecular configurations (Collin et al., 1986).
  • Arias-Pérez et al. (2001) performed a structural study of esters derived from similar bicyclic compounds, providing detailed insights into their molecular structures (Arias-Pérez et al., 2001).

Synthesis and Evaluation

  • Chen et al. (2010) described the synthesis of an active metabolite of a kinase inhibitor, illustrating the chemical versatility of such compounds (Chen et al., 2010).
  • Penner et al. (2010) identified novel metabolites in the human metabolism of a similar compound, contributing to the understanding of its pharmacokinetics (Penner et al., 2010).

Safety And Hazards

The compound has a hazard statement of H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and washing thoroughly after handling (P264) .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and study of compounds with this structure.

properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCUVMIEGXKID-FMJRHHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
Reactant of Route 6
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

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